molecular formula C18H16Cl2O8 B2818517 Methyl dichloroasterrate CAS No. 398118-62-2

Methyl dichloroasterrate

Cat. No.: B2818517
CAS No.: 398118-62-2
M. Wt: 431.22
InChI Key: UWTOESDPWKUNBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dichloroasterrate can be synthesized through various chemical reactions involving chlorination and esterification processes. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using controlled reaction conditions to ensure high purity and yield. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Methyl dichloroasterrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Halogenating Agents: Chlorine (Cl2), bromine (Br2)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl dichloroasterrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl dichloroasterrate involves its interaction with cellular components, leading to cytotoxic and antimicrobial effects. It targets specific molecular pathways and enzymes, disrupting cellular processes and leading to cell death. The exact molecular targets and pathways are still under investigation, but it is known to interfere with DNA synthesis and protein function .

Comparison with Similar Compounds

  • Methyl chloroasterrate
  • Methyl 3-chloroasterric acid
  • Asterric acid
  • 2,4-dichloroasterric acid
  • Geodin

Comparison: Methyl dichloroasterrate is unique due to its specific chemical structure and the presence of two chlorine atoms, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits higher cytotoxic and antimicrobial activities, making it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O8/c1-7-12(19)14(22)11(18(24)27-4)16(13(7)20)28-15-9(17(23)26-3)5-8(21)6-10(15)25-2/h5-6,21-22H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTOESDPWKUNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346316
Record name Methyl dichloroasterrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398118-62-2
Record name Methyl dichloroasterrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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